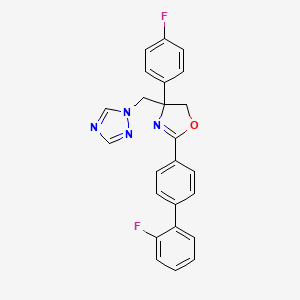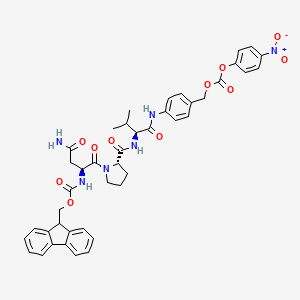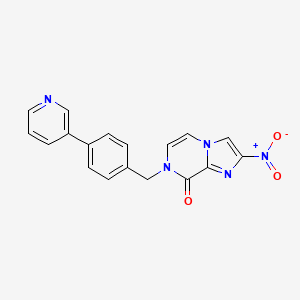
Nlrp3-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nlrp3-IN-8 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing small molecule inhibitors like this compound often involve:
Formation of Core Structure: This step involves the construction of the core chemical structure through reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the compound’s activity, solubility, and stability. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process while ensuring consistency, purity, and compliance with regulatory standards. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Nlrp3-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products are typically characterized and evaluated for their biological activity and stability.
Aplicaciones Científicas De Investigación
Nlrp3-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammasome activation and regulation.
Mecanismo De Acción
Nlrp3-IN-8 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its interaction with the adaptor protein ASC and the effector protein pro-caspase-1. This inhibition blocks the formation of the NLRP3 inflammasome complex, thereby reducing the production of pro-inflammatory cytokines interleukin-1β and interleukin-18 . The molecular targets and pathways involved include the NLRP3 protein, ASC, and caspase-1, as well as downstream signaling pathways that mediate inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Several other compounds are known to target the NLRP3 inflammasome, including:
MCC950: A well-known NLRP3 inhibitor with potent anti-inflammatory effects.
CY-09: Another small molecule inhibitor that targets the NLRP3 inflammasome.
OLT1177: A selective NLRP3 inhibitor with demonstrated efficacy in preclinical models.
Uniqueness of Nlrp3-IN-8
This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various inflammatory and autoimmune diseases. Its distinct chemical structure and mechanism of action differentiate it from other NLRP3 inhibitors, making it a valuable tool for research and drug development .
Propiedades
Fórmula molecular |
C23H20N2O6 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
N-[4-[(E)-2-[3,5-dimethoxy-2-[(E)-2-nitroethenyl]phenyl]ethenyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H20N2O6/c1-29-19-14-17(20(11-12-25(27)28)22(15-19)30-2)8-5-16-6-9-18(10-7-16)24-23(26)21-4-3-13-31-21/h3-15H,1-2H3,(H,24,26)/b8-5+,12-11+ |
Clave InChI |
HOPNWVAJWVCASY-CQYWEGEGSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


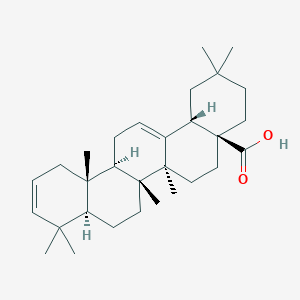
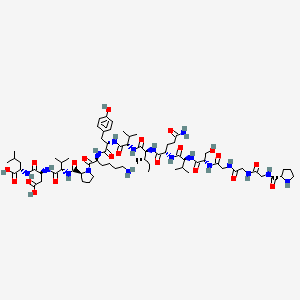

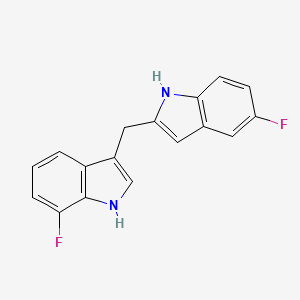



![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)



